molecular formula C10H7Cl2NO2S2 B5705243 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide

5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide

Cat. No. B5705243
M. Wt: 308.2 g/mol
InChI Key: RYVOIOWOALLMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide, also known as CPTES, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton. CA IX is overexpressed in various types of cancer cells and plays a crucial role in maintaining the pH balance of the tumor microenvironment. 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide binds to the zinc ion in the active site of CA IX, thereby inhibiting its activity and leading to a decrease in the pH of the tumor microenvironment. This, in turn, inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects, including inhibition of tumor growth and metastasis, induction of apoptosis, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide in lab experiments is its potent inhibitory activity against CA IX, which makes it a valuable tool compound for studying the role of this enzyme in tumor growth and metastasis. However, one of the limitations of using 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

Future Directions

There are several future directions for the research and development of 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus could be the development of more water-soluble analogs of 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide for in vitro experiments. Additionally, further studies could be conducted to investigate the potential applications of 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide is a valuable tool compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It exhibits potent inhibitory activity against CA IX, which makes it a valuable tool compound for studying the role of this enzyme in tumor growth and metastasis. However, its low solubility in water can make it difficult to prepare solutions for in vitro experiments. There are several future directions for the research and development of 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide, including the optimization of the synthesis method, development of more water-soluble analogs, and investigation of its potential applications in other fields.

Synthesis Methods

The synthesis of 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide involves the reaction of 2-chlorobenzenesulfonamide with 2-chlorothiophene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. 5-chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide has also been used as a tool compound to study the role of CA IX in tumor growth and metastasis.

properties

IUPAC Name

5-chloro-N-(2-chlorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVOIOWOALLMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-chlorophenyl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.